
(4S)-oct-1-en-4-ol
概要
説明
(4S)-oct-1-en-4-ol is an organic compound with the molecular formula C8H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions: (4S)-oct-1-en-4-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-octene-4-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the hydroboration-oxidation of 1-octene, where the hydroboration step is carried out using a chiral borane reagent to achieve the desired stereochemistry.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 1-octene-4-one in the presence of a chiral catalyst. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and selectivity.
化学反応の分析
Types of Reactions: (4S)-oct-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-octene-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or NaBH4 in methanol at low temperatures.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine at room temperature.
Major Products:
Oxidation: 1-Octene-4-one
Reduction: 1-Octanol
Substitution: 1-Octene-4-chloride or 1-Octene-4-bromide
科学的研究の応用
(4S)-oct-1-en-4-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules and natural products.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and other industrial chemicals.
作用機序
The mechanism of action of (4S)-oct-1-en-4-ol depends on its specific application. In chemical reactions, its hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-Octanol: A straight-chain alcohol with similar chemical properties but lacking the chiral center.
1-Octene-4-one: The oxidized form of (4S)-oct-1-en-4-ol, used in similar synthetic applications.
1-Octene-4-chloride: A halogenated derivative used in substitution reactions.
Uniqueness: this compound’s uniqueness lies in its chiral nature, which makes it valuable in enantioselective synthesis. Its ability to participate in a wide range of chemical reactions while maintaining its stereochemistry is a significant advantage in both research and industrial applications.
特性
IUPAC Name |
(4S)-oct-1-en-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCMRVEDHLBGY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


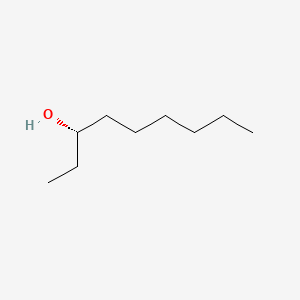
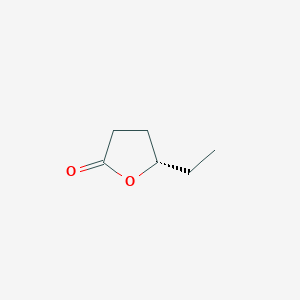

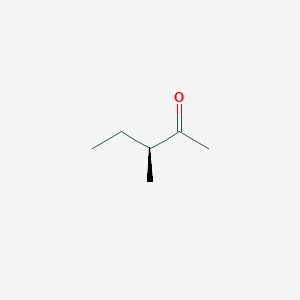
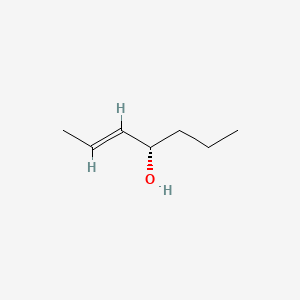




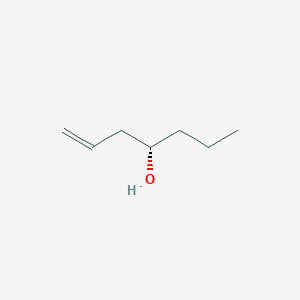

![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)
